molecular formula C27H38AsN3O7 B14500209 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine CAS No. 64349-16-2

3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine

Cat. No.: B14500209
CAS No.: 64349-16-2
M. Wt: 591.5 g/mol
InChI Key: HFDXHJUZTCLSSO-DEOSSOPVSA-N
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Description

3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine is a complex organic compound that features a hydrazinylidene group, an arsonophenyl group, and a dodecanoyl-L-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine typically involves the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-arsonophenylhydrazine with a suitable aldehyde or ketone to form the hydrazinylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable dienone to form the cyclohexa-1,5-dien-1-yl structure.

    Acylation: The final step involves the acylation of the cyclohexa-1,5-dien-1-yl structure with dodecanoyl-L-alanine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the arsonophenyl group, leading to the formation of arsonic acids.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it to hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the arsonophenyl and cyclohexa-1,5-dien-1-yl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

    Oxidation: Arsonic acids and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: A variety of substituted arsonophenyl and cyclohexa-1,5-dien-1-yl derivatives.

Scientific Research Applications

3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its potential use in the development of novel materials, such as organic semiconductors or catalysts, is being explored.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular uptake mechanisms.

Mechanism of Action

The mechanism of action of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine involves its interaction with specific molecular targets. The arsonophenyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The hydrazinylidene group can form stable complexes with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-octanoyl-L-alanine: Similar structure but with an octanoyl group instead of a dodecanoyl group.

    3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-palmitoyl-L-alanine: Similar structure but with a palmitoyl group instead of a dodecanoyl group.

Uniqueness

The uniqueness of 3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dodecanoyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.

Properties

CAS No.

64349-16-2

Molecular Formula

C27H38AsN3O7

Molecular Weight

591.5 g/mol

IUPAC Name

(2S)-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]-2-(dodecanoylamino)propanoic acid

InChI

InChI=1S/C27H38AsN3O7/c1-2-3-4-5-6-7-8-9-10-11-26(33)29-24(27(34)35)19-20-12-17-25(32)23(18-20)31-30-22-15-13-21(14-16-22)28(36,37)38/h12-18,24,32H,2-11,19H2,1H3,(H,29,33)(H,34,35)(H2,36,37,38)/t24-/m0/s1

InChI Key

HFDXHJUZTCLSSO-DEOSSOPVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O

Origin of Product

United States

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